molecular formula C11H13N3O4 B13998357 (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate

(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate

Cat. No.: B13998357
M. Wt: 251.24 g/mol
InChI Key: VSGYFZZDRUPMBM-UHFFFAOYSA-N
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Description

(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate is an organic compound with a complex structure that includes a hydrazono group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate typically involves the reaction of ethyl 2-methylacetoacetate with 4-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate in ethanol at a temperature range of 0-5°C for about 4 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of ethyl 2-(2-(4-aminophenyl)hydrazono propanoate.

    Substitution: Formation of various substituted hydrazono derivatives.

    Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(3-nitrophenyl)hydrazono propanoate: Similar structure but with the nitro group in a different position.

    Ethyl 2-(2-(4-aminophenyl)hydrazono propanoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[(4-nitrophenyl)hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-4-6-10(7-5-9)14(16)17/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGYFZZDRUPMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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